N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
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Overview
Description
N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a complex organic compound with a unique structure that includes a biphenyl group, an imidazolidinone ring, and a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple steps. One common method includes the reaction of biphenyl-2-ylamine with 6-bromohexanoic acid to form an intermediate, which is then reacted with 5-methyl-2-oxoimidazolidine under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(triphenylmethyl)-5-(4’-bromomethylbiphenyl-2-yl)tetrazole
- N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
Uniqueness
N-biphenyl-2-yl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group provides stability and hydrophobic interactions, while the imidazolidinone ring offers potential for hydrogen bonding and reactivity.
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(2-phenylphenyl)hexanamide |
InChI |
InChI=1S/C22H27N3O2/c1-16-19(25-22(27)23-16)13-6-3-7-15-21(26)24-20-14-9-8-12-18(20)17-10-4-2-5-11-17/h2,4-5,8-12,14,16,19H,3,6-7,13,15H2,1H3,(H,24,26)(H2,23,25,27) |
InChI Key |
LYZNJIQOYWFAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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